8-chloro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one
Overview
Description
The compound “8-chloro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one” is a complex organic molecule. It contains a naphthyridine core, which is a type of aromatic heterocycle . The molecule also has a trifluoroacetyl group attached, which is derived from trifluoroacetic acid .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The naphthyridine core would contribute to the aromaticity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the trifluoroacetyl group and the naphthyridine core. Trifluoroacetyl groups can participate in various reactions, including nucleophilic acyl substitution and Friedel-Crafts acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the trifluoroacetyl group might increase the compound’s reactivity and polarity .Scientific Research Applications
Synthesis and Potential as MAO Inhibitors
Research conducted by Kulikova et al. (2023) focuses on the synthesis of novel benzo[b][1,6]naphthyridine derivatives, including 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines. These compounds have been investigated for their potential as Monoamine Oxidase (MAO) inhibitors, a key area in treating neurological disorders such as depression and Parkinson’s disease. The study highlighted the low micromolar range potency of certain derivatives as MAO B inhibitors (Kulikova et al., 2023).
Facile Synthesis Techniques
A study by Puchakayala Bharath Kumar Reddy et al. (2018) developed a simple and efficient one-pot synthesis of 1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines. This method involves reductive amination of 2-chloro-3-formylquinolines, followed by a sequential one-pot reaction, demonstrating an innovative approach in synthesizing these compounds (Puchakayala Bharath Kumar Reddy et al., 2018).
Fluorescent DNA-Binding Compounds
Okuma et al. (2014) synthesized dibenzo[b,h][1,6]naphthyridines using a one-pot method. They found that some of these compounds, specifically 6-methyl-1,6-dibenzonaphthyridinium triflates, exhibited strong fluorescence and altered fluorescence intensities when intercalated into double-stranded DNA. This finding suggests potential applications in biochemical and medical research, particularly in studying DNA interactions (Okuma et al., 2014).
Antimicrobial Evaluations
A study by Bhambi et al. (2009) investigated alkoxyphthalimide derivatives of naphthyridine for antimicrobial properties. This research highlights the potential of naphthyridine derivatives in developing new antimicrobial agents, which is crucial in the era of increasing antibiotic resistance (Bhambi et al., 2009).
properties
IUPAC Name |
8-chloro-2-(2,2,2-trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2O2/c15-7-1-2-10-8(5-7)12(21)9-6-20(4-3-11(9)19-10)13(22)14(16,17)18/h1-2,5H,3-4,6H2,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGPMCJBADMTPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC3=C(C2=O)C=C(C=C3)Cl)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-chloro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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